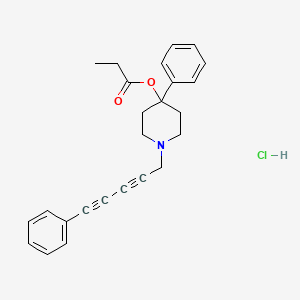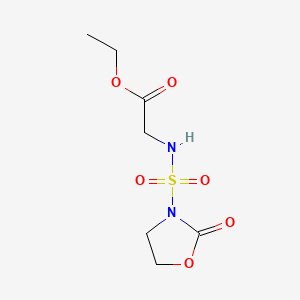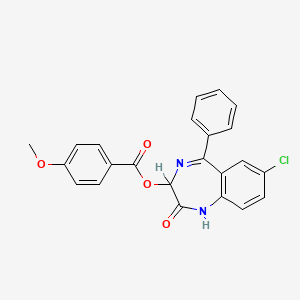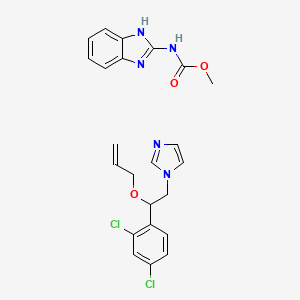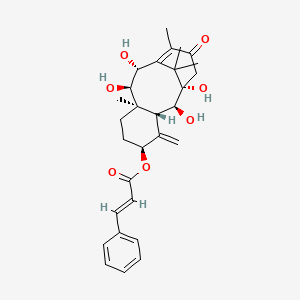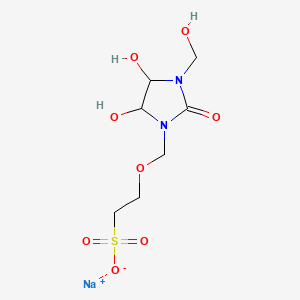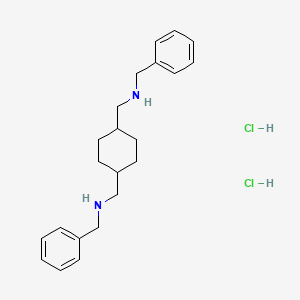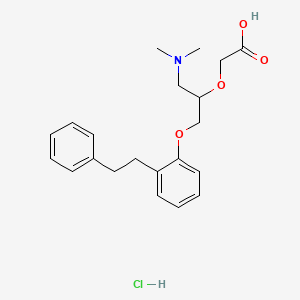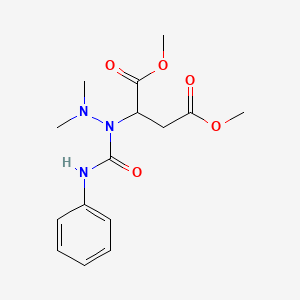![molecular formula C13H9Cl3N3NaO4S B12776834 sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate CAS No. 276700-41-5](/img/structure/B12776834.png)
sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a sulfamoyl group, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate typically involves multiple steps, including acylation, esterification, and rearrangement reactions. One common method involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification with 2,3-dichlorophenylamine in the presence of a phase transfer catalyst such as a quaternary ammonium salt . The final step involves a rearrangement reaction using a strong base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The choice of solvents and catalysts is optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac sodium: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Chloramphenicol: An antibiotic with a similar chlorinated aromatic ring.
Uniqueness
Sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate is unique due to its combination of a sulfamoyl group and multiple chlorine atoms, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring strong antimicrobial activity and chemical stability .
Eigenschaften
CAS-Nummer |
276700-41-5 |
|---|---|
Molekularformel |
C13H9Cl3N3NaO4S |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate |
InChI |
InChI=1S/C13H10Cl3N3O4S.Na/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23;/h1-5,20H,(H2,17,22,23)(H2,18,19,21);/q;+1/p-1 |
InChI-Schlüssel |
LHZILAFKEOZROQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



